molecular formula C23H27FN4O3 B1207872 1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea

1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea

Cat. No. B1207872
M. Wt: 426.5 g/mol
InChI Key: BRCYHVMNAQBSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea is a member of quinolines.

Scientific Research Applications

Binding to Human Orexin-1 Receptor

The compound's binding to the human orexin-1 (OX1) receptor has been characterized, indicating its potential use in investigating physiological functions of OX1 receptors. This research employed radioligand binding assays to examine specific binding characteristics (Langmead et al., 2004).

Anticancer Activity

A study synthesized derivatives of 1,2,4-triazolo[4,3-a]-quinoline, including compounds structurally similar to the given chemical, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests potential applications in cancer research and treatment (Reddy et al., 2015).

Fluorescent Chemosensor for Zn2+

A chemosensor comprising a quinoline moiety, structurally related to the queried compound, was developed for detecting and quantifying Zn2+ in water samples. This indicates the compound's potential use in environmental monitoring and analytical chemistry (Kim et al., 2016).

Fluorophore in Biomedical Analysis

The compound's derivative, 6-Methoxy-4-quinolone, was identified as a novel fluorophore with strong fluorescence in a wide pH range, highlighting its use in biomedical analysis and fluorescent labeling (Hirano et al., 2004).

Synthesis and X-ray Structure of Pharmacologically Relevant Compounds

Research on the regioselective synthesis and X-ray structure of pharmacologically relevant compounds, including chloroquinoline and dihydropyrimidone moieties, has been reported. This implies the compound's relevance in the development of new pharmaceuticals (Watermeyer et al., 2009).

Molecular Imaging Agents for Angiogenesis

A study involved the formation of fluorine-18 labeled diaryl ureas, based on a structure similar to the queried compound, as potential PET biomarkers for angiogenic processes. This suggests its application in molecular imaging (Ilovich et al., 2008).

properties

Product Name

1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea

Molecular Formula

C23H27FN4O3

Molecular Weight

426.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea

InChI

InChI=1S/C23H27FN4O3/c1-27(2)11-4-12-28(23(30)25-19-7-5-18(24)6-8-19)15-17-13-16-14-20(31-3)9-10-21(16)26-22(17)29/h5-10,13-14H,4,11-12,15H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

BRCYHVMNAQBSJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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